molecular formula C16H10ClF3N2O3 B7909879 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 213190-46-6

3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B7909879
CAS No.: 213190-46-6
M. Wt: 370.71 g/mol
InChI Key: QKOWACXSXTXRKA-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one is a member of (trifluoromethyl)benzenes.

Mechanism of Action

Target of Action

The primary target of BMS-191011 is the large-conductance calcium-activated potassium (BKCa) channel . BKCa channels are crucial in modulating vascular smooth muscle tone and have been identified as potential therapeutic targets for various diseases, including stroke and cardiovascular diseases .

Mode of Action

BMS-191011 acts as a potent opener of BKCa channels . By opening these channels, BMS-191011 induces hyperpolarization of the membrane potential . This interaction results in a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The opening of BKCa channels by BMS-191011 affects several biochemical pathways. In the context of vascular smooth muscle cells, the activation of BKCa channels leads to the dilation of blood vessels, such as rat retinal arterioles . In triple-negative breast cancer (TNBC) cells, the hyperpolarization induced by opening BKCa channels leads to cell cycle arrest in the G2 phase and apoptosis via caspase-3 activation .

Result of Action

The activation of BKCa channels by BMS-191011 has several molecular and cellular effects. In vascular smooth muscle cells, it leads to the dilation of blood vessels . In TNBC cells, it induces cell cycle arrest and apoptosis . These effects suggest that BMS-191011 could have therapeutic potential in a variety of contexts, including improving retinal circulation and treating TNBC .

Action Environment

The action of BMS-191011 can be influenced by various environmental factors. For instance, the efficacy of BMS-191011 in dilating blood vessels was shown to be diminished by the intravitreal injection of iberiotoxin, an inhibitor of BKCa channels This suggests that the presence of certain substances in the environment can affect the action of BMS-191011

Properties

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWACXSXTXRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174141
Record name BMS-191011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202821-81-6
Record name BMS-191011
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Record name BMS-191011
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202821-81-6
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Record name BMS-191011
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
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3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
Customer
Q & A

Q1: What is the primary mechanism of action of 3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one (BMS-191011)?

A1: BMS-191011 functions as an opener of large-conductance calcium-activated potassium (BKCa) channels. [, ] These channels, also known as maxi-K channels, are crucial for regulating vascular smooth muscle tone and neuronal excitability. [, ] By binding to and opening BKCa channels, BMS-191011 increases potassium ion (K+) conductance across the cell membrane, leading to hyperpolarization and a decrease in cellular excitability. [, ]

Q2: What are the potential therapeutic applications of BMS-191011 based on its mechanism of action?

A2: Given its ability to dilate blood vessels and modulate neuronal activity, BMS-191011 has been investigated for its potential in treating conditions such as stroke [], tinnitus [], and diabetic retinopathy []. Its vasodilatory effects in retinal arterioles make it a potential candidate for improving retinal circulation. [, ] In the central auditory system, BMS-191011 shows promise in reducing tinnitus by suppressing aberrant network activity. []

Q3: How effective is BMS-191011 in preclinical models of stroke?

A3: While BMS-191011 has shown efficacy in preclinical stroke models, its poor aqueous solubility posed a challenge for in vitro evaluation and further development. [] Research efforts have focused on improving its solubility to enhance its therapeutic potential. []

Q4: Does BMS-191011 solely target BKCa channels?

A4: While BMS-191011 is recognized as a potent BKCa channel opener, research suggests that it may also interact with other ion channels. Studies have shown its ability to suppress M-type K+ current, mildly suppress delayed-rectifier K+ current, and suppress hyperpolarization-activated cationic current. [] These findings indicate that BMS-191011 might have a broader influence on ionic currents beyond BKCa channels. []

Q5: Can the structure of BMS-191011 be modified to improve its properties?

A5: Yes, structural modifications of BMS-191011 have been explored to enhance its solubility and other pharmacological properties. [] For instance, appending heterocycles or incorporating an amino group to the core structure has been shown to improve aqueous solubility and brain-to-plasma partitioning. [] These modifications highlight the potential for optimizing the compound's characteristics through structure-activity relationship (SAR) studies.

Q6: Are there any known limitations or challenges associated with BMS-191011 as a potential therapeutic agent?

A6: Despite its promising preclinical results, BMS-191011 faces challenges related to its solubility and potential off-target effects. Its poor aqueous solubility initially hindered in vitro studies and prompted research into developing more soluble derivatives. [] Additionally, its interaction with other ion channels, such as M-type K+ channels and hyperpolarization-activated cationic currents, suggests the possibility of off-target effects that warrant further investigation. [] Understanding these limitations is crucial for guiding future research and exploring the full therapeutic potential of BMS-191011 or its optimized derivatives.

Q7: Can apelin, an endogenous peptide, influence the vasodilatory effects of BMS-191011 in cerebral arteries?

A7: Apelin has been found to inhibit the vasodilatory effects of nitric oxide (NO) in cerebral arteries by suppressing BKCa channel activity. [] This suggests that apelin could potentially counteract the vasodilatory actions of BMS-191011, which relies on BKCa channel activation. Further research is needed to fully understand the interplay between apelin and BMS-191011 in regulating cerebral blood flow.

Q8: Are there any alternative synthetic methods for BMS-191011?

A8: Yes, a novel palladium-catalyzed oxidative annulation reaction has been developed for synthesizing BMS-191011 and its derivatives. [] This method offers a more efficient and direct approach compared to previous methods, making it attractive for medicinal chemistry research. []

Q9: How does methylglyoxal, a metabolite linked to diabetic complications, affect the vasodilatory response to BMS-191011 in retinal arterioles?

A9: Studies have shown that methylglyoxal can attenuate the vasodilatory effects of BMS-191011 in rat retinal arterioles. [] This suggests that methylglyoxal, often elevated in diabetic retinopathy, might impair the function of BKCa channels and hinder the therapeutic potential of BMS-191011 in this context. []

Q10: Has BMS-191011 been studied in the context of uremic cardiomyopathy?

A10: Recent studies have investigated the potential benefits of BKCa channel activation in uremic cardiomyopathy. Research suggests that upregulating BKα channels, potentially achievable through BMS-191011 administration, could attenuate cardiac fibrosis in chronic kidney disease models. [] This protective effect might stem from the reduction of oxidative stress, highlighting a novel therapeutic avenue for uremic cardiomyopathy. []

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